4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, sulfonyl groups, and a tetrahydroquinoline structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of 4-fluorobenzenesulfonyl chloride: This is achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of tetrahydroquinoline derivative: The tetrahydroquinoline core is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling reaction: The final step involves coupling the 4-fluorobenzenesulfonyl chloride with the tetrahydroquinoline derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms and sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols and amines.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Thiols and amines: Formed through reduction reactions.
Complex aromatic compounds: Formed through coupling reactions.
Scientific Research Applications
4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-fluoro-3-nitrobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
4-fluoro-N,N-dimethylbenzenesulfonamide: A related compound used in similar applications.
Uniqueness
Properties
IUPAC Name |
4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S2/c1-15-13-20(10-11-21(15)24)31(27,28)25-18-7-4-16-3-2-12-26(22(16)14-18)32(29,30)19-8-5-17(23)6-9-19/h4-11,13-14,25H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVXYDQTJOHFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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